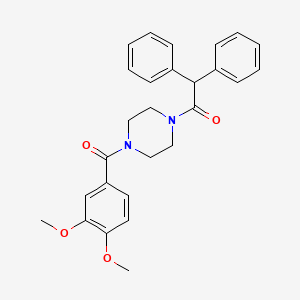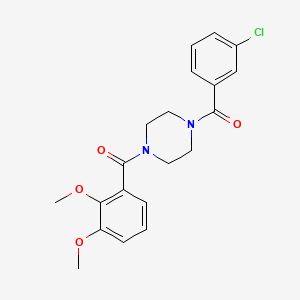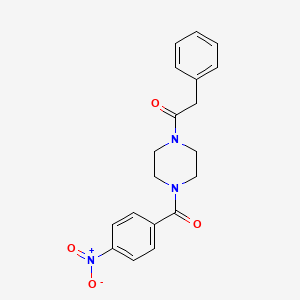
1-(3,5-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine
Descripción general
Descripción
1-(3,5-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine, also known as DF-MDBP, is a synthetic compound that belongs to the piperazine family. This compound has gained significant attention in the scientific community due to its potential use in various research applications. In
Mecanismo De Acción
1-(3,5-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine acts as a potent serotonin and dopamine transporter blocker. It binds to the transporters and prevents the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in an increase in the levels of serotonin and dopamine in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to changes in behavior and cognition. It has also been shown to have anxiolytic and antidepressant effects, which makes it useful in studying the role of these neurotransmitters in these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine has several advantages for lab experiments. It is a potent serotonin and dopamine transporter blocker, which makes it useful in studying the role of these neurotransmitters in various physiological and pathological conditions. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is a synthetic compound, which means that its effects on the brain may not be the same as those of endogenous neurotransmitters. Additionally, its effects on other neurotransmitter systems are not well understood, which can limit its use in studying other conditions.
Direcciones Futuras
There are several future directions for research on 1-(3,5-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine. One area of research is to investigate its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Another area of research is to investigate its effects on behavior and cognition in animal models of various psychiatric and neurological conditions. Additionally, there is a need for more studies to understand the long-term effects of this compound on the brain and behavior.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. It acts as a potent serotonin and dopamine transporter blocker, which makes it useful in studying the role of these neurotransmitters in various physiological and pathological conditions. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound.
Aplicaciones Científicas De Investigación
1-(3,5-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine has been used in various scientific research applications, mainly in the field of neuroscience. It is known to act as a potent serotonin and dopamine transporter blocker, which makes it useful in studying the role of these neurotransmitters in various physiological and pathological conditions.
Propiedades
IUPAC Name |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-17-11-15(12-18(13-17)27-2)20(25)23-8-6-22(7-9-23)19(24)14-4-3-5-16(21)10-14/h3-5,10-13H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLNWXNGBLGSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B3467255.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B3467268.png)
![ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467270.png)





![1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B3467309.png)


